molecular formula C19H15ClN4O2S2 B2652995 N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-84-4

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Katalognummer: B2652995
CAS-Nummer: 942004-84-4
Molekulargewicht: 430.93
InChI-Schlüssel: AXFPXAVFPJKZHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core substituted with a thiophen-2-yl group at position 7, a methyl group at position 2, and an acetamide side chain modified with a 2-chlorobenzyl group. The thiophene and thiazole moieties contribute to aromatic stacking interactions, while the chlorinated benzyl group enhances lipophilicity, which may influence bioavailability and target binding .

Eigenschaften

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S2/c1-11-22-17-18(28-11)16(14-7-4-8-27-14)23-24(19(17)26)10-15(25)21-9-12-5-2-3-6-13(12)20/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFPXAVFPJKZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from recent studies and highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazolo[4,5-d]pyridazin moiety, which is known for its diverse biological properties. The presence of a thiophene ring and a chlorobenzyl group enhances its chemical reactivity and biological efficacy. The molecular formula is C16H18ClN3O2SC_{16}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 353.85 g/mol.

Structural Features

FeatureDescription
Thiazole Ring Contributes to the compound's bioactivity
Thiophene Ring Enhances chemical diversity
Chlorobenzyl Group Modifies pharmacological properties

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, in vitro assays have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (A549 lung cancer, MCF-7 breast cancer), the following results were obtained:

Cell LineIC50 (µM)
A54912.5
MCF-715.8

These findings suggest that the compound has a promising potential as an anticancer agent, particularly due to its selective toxicity towards cancer cells compared to normal cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

In a study assessing the antimicrobial activity of this compound, the following minimum inhibitory concentrations (MICs) were reported:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival.

Potential Pathways

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis and cell cycle regulation.
  • DNA Interaction : There is potential for interference with DNA replication processes in rapidly dividing cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Differences

The closest analog documented in the literature is N-(4-Chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (). Key differences lie in the substitution pattern of the acetamide side chain:

Property Target Compound Analog (4-Chlorophenyl)
Substituent on Acetamide 2-Chlorobenzyl 4-Chlorophenyl
Molecular Formula C₁₉H₁₅ClN₄O₂S₂ C₁₈H₁₃ClN₄O₂S₂
Average Mass (g/mol) 431.0 416.898
Monoisotopic Mass (Da) 430.0325 416.016845
Lipophilicity (Predicted logP) ~3.5 (benzyl enhances lipophilicity) ~2.8 (phenyl reduces bulkiness)

The 2-chlorobenzyl group in the target compound introduces steric hindrance and increased hydrophobicity compared to the 4-chlorophenyl analog. This substitution likely improves membrane permeability but may reduce aqueous solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.